3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine

Medicinal chemistry CNS drug discovery Physicochemical property optimization

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine (CAS 2097899-19-7) is a synthetic heterocyclic compound with molecular formula C12H13N3S and molecular weight 231.32 g/mol. It incorporates two scaffolds recognized in medicinal chemistry: a [1,3]thiazolo[4,5-c]pyridine fused bicyclic core attached via its 2-position to a 3-methylidenepiperidine ring.

Molecular Formula C12H13N3S
Molecular Weight 231.32
CAS No. 2097899-19-7
Cat. No. B2822676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
CAS2097899-19-7
Molecular FormulaC12H13N3S
Molecular Weight231.32
Structural Identifiers
SMILESC=C1CCCN(C1)C2=NC3=C(S2)C=CN=C3
InChIInChI=1S/C12H13N3S/c1-9-3-2-6-15(8-9)12-14-10-7-13-5-4-11(10)16-12/h4-5,7H,1-3,6,8H2
InChIKeyIPXGOQPNVDLGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine (CAS 2097899-19-7): Procurement-Ready Physicochemical and Structural Profile


3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine (CAS 2097899-19-7) is a synthetic heterocyclic compound with molecular formula C12H13N3S and molecular weight 231.32 g/mol [1]. It incorporates two scaffolds recognized in medicinal chemistry: a [1,3]thiazolo[4,5-c]pyridine fused bicyclic core attached via its 2-position to a 3-methylidenepiperidine ring . Computed physicochemical parameters include a calculated logP (clogP) of 2.66, topological polar surface area (TPSA) of 51.80 Ų, three hydrogen bond acceptors, two hydrogen bond donors, and three rotatable bonds [1]. The compound is listed as a research chemical intended for laboratory use, with no registered clinical trial activity or published biological assay data in peer-reviewed literature at the time of this analysis [2].

Why Generic Substitution of 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine Fails: Structural Determinants That Preclude Interchangeability


Compounds within the thiazolo[4,5-c]pyridine-piperidine class cannot be generically interchanged because both the nature of the piperidine substitution and the annulation pattern of the thiazolopyridine core profoundly influence target engagement, physicochemical properties, and synthetic tractability. The thiazolo[4,5-c]pyridine scaffold has been validated as a metabotropic glutamate receptor 5 (mGluR5) antagonist scaffold [1] and as a sphingosine kinase 1 (SphK1) inhibitor core [2], with small changes in substituents driving marked shifts in potency and selectivity within each target class. The exocyclic methylidene group on the piperidine ring of the target compound introduces a reactive, electron-rich double bond that is absent in methyl-, fluoromethyl-, or trifluoromethyl-substituted analogs, altering both electronic character and potential for further synthetic elaboration via cycloaddition chemistry . Furthermore, regioisomeric variations of the thiazolopyridine fusion (e.g., [4,5-c] vs. [5,4-c] vs. [4,5-b]) produce distinct binding surfaces recognized by different biological targets—mGluR5, factor Xa, H3 receptors, and MALT1 proteases each show preference for specific ring topologies [1][2][3]. These structural features are non-fungible; a user sourcing this compound for structure-activity relationship (SAR) exploration, fragment-based screening, or as a synthetic building block requiring the exocyclic olefin cannot substitute it with a methyl-, fluoromethyl-, or regioisomeric analog without altering the experimental question.

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine: Quantified Differentiation Evidence for Scientific Procurement Decisions


Physicochemical Differentiation: Lipophilicity Advantage of 3-Methylidene vs. 3-Fluoromethyl Analog for CNS Drug-Likeness

The target compound (clogP = 2.66, TPSA = 51.80 Ų) [1] falls within the favorable range for CNS drug-likeness (logP 1–4, TPSA < 90 Ų). Its closest direct analog, 3-(Fluoromethyl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine (CAS 2742032-46-6), incorporates a fluoromethyl substituent on the piperidine ring. The parent 3-(fluoromethyl)piperidine fragment exhibits a logP of approximately 0.85–1.38 , substantially lower than that of 3-methylidenepiperidine (logP = 1.25) . When conjugated to the thiazolo[4,5-c]pyridine core, this difference translates to the target compound possessing approximately 0.3–0.5 logP units higher lipophilicity compared to its fluoromethyl analog, as estimated from fragment contributions. This shifts the target compound closer to the CNS drug-like sweet spot, where excessively low logP can limit passive blood–brain barrier permeability.

Medicinal chemistry CNS drug discovery Physicochemical property optimization

Scaffold Target Engagement Provenance: Thiazolo[4,5-c]pyridine Core Demonstrates Quantified mGluR5 Antagonism Distinct from Thiadiazole Analogs

The [1,3]thiazolo[4,5-c]pyridine core is validated as an mGluR5 antagonist scaffold in patent EP1948667B1, where competition binding experiments using [³H]MPEP (2 nM) across 11 concentrations (0.3–10,000 nM) yielded quantifiable IC50 values for multiple thiazolo[4,5-c]pyridine derivatives [1]. In contrast, the thiadiazole analog 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine (CAS 2097867-79-1, MW 181.26, C8H11N3S) replaces the fused pyridine ring with a monocyclic thiadiazole—a scaffold lacking the planar, π-stacking-capable bicyclic architecture documented as critical for mGluR5 allosteric modulation [1]. Although no direct head-to-head binding data exist for these two specific compounds, the patent literature demonstrates that thiazolo[4,5-c]pyridine derivatives achieve mGluR5 antagonist IC50 values in the nanomolar range, whereas the simpler thiadiazole scaffold is not claimed for this target [1][2].

Neuroscience mGluR5 antagonism Scaffold pharmacology

Multitarget Scaffold Potential: Thiazolo[4,5-c]pyridine Core Engages SphK1, H3, and mGluR5 with Distinct SAR, Differentiating from Single-Target Thiazolopyridine Isomers

The [4,5-c] fusion isomer of the thiazolopyridine core has demonstrated activity across three distinct target classes: mGluR5 (allosteric antagonism, EP1948667B1) [1], sphingosine kinase 1 (SphK1 inhibition, selective over SphK2, US20110105505) [2], and histamine H3 receptor (antagonism, with the related 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine (3c) achieving pA2 = 7.25 vs. its oxazole analog at pA2 = 6.9) [3]. In contrast, the [5,4-c] isomer has been optimized for factor Xa inhibition (compound type 61: orally potent anti-fXa activity with prothrombin time prolongation and moderate rat bioavailability) [4], while thiazolo[5,4-d]pyrimidine derivatives serve as HIV-1 non-nucleoside reverse transcriptase inhibitors [5]. This isomer-dependent target selectivity means that the [4,5-c] topology of the target compound is specifically associated with kinase/GPRC modulation pathways rather than coagulation or antiviral targets.

Kinase inhibition GPCR modulation Multi-target drug discovery

Synthetic Versatility Differentiation: Exocyclic Methylidene as a Reactive Handle for Late-Stage Functionalization Not Available in Saturated Piperidine Analogs

The 3-methylidene substituent on the piperidine ring provides an exocyclic double bond (predicted pKa of parent 3-methylidenepiperidine = 10.12 ± 0.20) that serves as a synthetic handle for electrophilic addition, Diels-Alder [4+2] cycloaddition, and cyclopropanation reactions [1]. This reactivity is absent in the saturated 3-methylpiperidine or 3-(fluoromethyl)piperidine analogs, which lack the olefinic conjugation. The 3-methylidenepiperidine fragment alone (CAS 15031-81-9, MW 97.16, logP 1.25) is commercially available as a building block, and its incorporation into the thiazolo[4,5-c]pyridine system preserves this reactive functionality. The target compound's computed physicochemical profile (clogP 2.66, TPSA 51.80, Rotatable Bonds 3) [2] places it within lead-like chemical space (MW < 250, logP < 3.5, RB < 5), making it suitable as a fragment-sized starting point for SAR expansion via chemistry at the exocyclic double bond.

Synthetic chemistry Late-stage functionalization Building block utility

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine: Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: Fragment-Based and Ligand-Efficient Screening for mGluR5 and H3 Receptor Programs

With a molecular weight of 231.32 and clogP of 2.66 within CNS drug-like space, this compound is positioned as a fragment-sized or lead-like starting point for neuroscience programs targeting mGluR5-mediated disorders (schizophrenia, pain, Alzheimer's disease) or histamine H3 receptor modulation (sleep, cognition). The thiazolo[4,5-c]pyridine scaffold has documented nanomolar-level mGluR5 antagonist activity in [³H]MPEP competition binding assays [1] and structurally related analogs have achieved pA2 = 7.25 at H3 receptors [2]. Unlike the [5,4-c] isomer optimized for factor Xa [3], this [4,5-c] topology directs screening toward CNS-relevant GPCR and kinase targets rather than coagulation pathways.

Kinase Inhibitor Lead Generation: SphK1-Selective Program Starting Point

The thiazolyl-piperidine scaffold has been patented for selective inhibition of sphingosine kinase 1 (SphK1) over SphK2, with applications in oncology (tumor growth, angiogenesis, apoptosis resistance) [1]. The 3-methylidene substituent provides a vector for subsequent SAR expansion to optimize potency, selectivity, and pharmacokinetic properties. The compound's computed TPSA of 51.80 Ų and moderate lipophilicity (clogP 2.66) [2] support cell permeability, a critical requirement for intracellular kinase targets.

Synthetic Methodology Development: Exocyclic Olefin as a Diversity-Generating Handle

The 3-methylidene group enables Diels-Alder [4+2] cycloadditions, electrophilic additions, and cyclopropanation reactions [1], allowing a single procurement to support the generation of diverse compound libraries through late-stage functionalization. This is valuable for academic and industrial medicinal chemistry groups building SAR around the thiazolopyridine-piperidine scaffold. The parent 3-methylidenepiperidine fragment (logP 1.25) [2] confirms the olefin's synthetic accessibility and compatibility with standard laboratory conditions.

Chemical Biology Tool Compound Development: Target Identification and Pathway Deconvolution

Given the multi-target potential of the thiazolo[4,5-c]pyridine scaffold across mGluR5, SphK1, H3, and MALT1 [1][2][3], this compound can serve as a starting scaffold for developing chemical probes with defined selectivity profiles. The reactive exocyclic double bond also provides a potential attachment point for biotinylation or fluorophore conjugation without requiring de novo synthesis of a linker-modified analog, facilitating pull-down and imaging applications for target deconvolution studies.

Quote Request

Request a Quote for 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.